molecular formula C28H37FO7 B1666875 Betamethasone dipropionate CAS No. 5593-20-4

Betamethasone dipropionate

Numéro de catalogue: B1666875
Numéro CAS: 5593-20-4
Poids moléculaire: 504.6 g/mol
Clé InChI: CIWBQSYVNNPZIQ-GXPAWERTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Betamethasone dipropionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations such as creams, ointments, lotions, and gels to treat various skin conditions, including eczema, psoriasis, and dermatitis . This compound is known for its high potency and effectiveness in reducing inflammation and suppressing the immune response in affected areas.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Betamethasone dipropionate is synthesized through a series of chemical reactions starting from betamethasone. The synthesis involves esterification of betamethasone with propionic acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The compound is then purified using techniques such as crystallization and filtration to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Betamethasone dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and pharmacological properties .

Applications De Recherche Scientifique

Psoriasis Treatment

Betamethasone dipropionate has been extensively studied for its efficacy in treating psoriasis vulgaris. A systematic review indicated that a combination of calcipotriol and this compound applied once daily resulted in significant reductions in the Psoriasis Area Severity Index (PASI) scores compared to controls. The reduction was approximately 40% at week one and up to 70% by week four .

Application FrequencyWeek 1 PASI ReductionWeek 4 PASI Reduction
Once Daily~40%~70%
Twice Daily~50%Similar to once daily

The combination therapy was well-tolerated, with few adverse effects reported .

Atopic Dermatitis

In patients with atopic dermatitis, this compound demonstrated a high clinical response rate. A study showed that 94.1% of patients treated with this corticosteroid exhibited either excellent or good responses . This highlights its effectiveness in managing chronic inflammatory skin conditions.

Other Dermatological Conditions

This compound is also effective for various other dermatological conditions, including:

  • Eczema : Provides relief from itching and inflammation.
  • Dermatitis : Reduces redness and swelling associated with contact dermatitis.
  • Lichen Planus : Helps manage symptoms effectively.

Pharmacokinetics and Formulations

This compound is characterized by its high potency among topical corticosteroids. Its pharmacokinetic profile allows it to penetrate the skin effectively, providing localized treatment with minimal systemic absorption. This makes it suitable for use on sensitive areas without significant risk of systemic side effects .

Case Studies

Several clinical trials have documented the efficacy of this compound in real-world settings:

  • Study on Efficacy in Psoriasis : A controlled trial demonstrated that patients using this compound showed significant improvement in erythema, induration, and scaling compared to those using alternative treatments like fluocinonide .
  • Long-Term Use Study : Research indicated that while this compound is effective for short-term management of flare-ups, long-term continuous therapy can lead to local and systemic side effects, necessitating careful monitoring during prolonged treatment .

Safety Profile

While this compound is generally well-tolerated, potential side effects include skin thinning, acneiform eruptions, and systemic effects if used over large areas or for extended periods. It is contraindicated in certain conditions such as rosacea and viral infections like herpes simplex .

Mécanisme D'action

Betamethasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex binds to specific DNA sequences, regulating the transcription of target genes involved in inflammation and immune response . The compound inhibits the synthesis of pro-inflammatory cytokines and enzymes, reducing inflammation and suppressing the immune response .

Activité Biologique

Betamethasone dipropionate is a potent synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This article explores its biological activity, pharmacological mechanisms, clinical efficacy in treating various dermatological conditions, and associated case studies.

This compound exerts its effects through both genomic and nongenomic pathways. The genomic pathway involves the activation of glucocorticoid receptors, leading to the transcription of anti-inflammatory genes such as phosphoenolpyruvate carboxykinase (PEPCK) and interleukin-1 receptor antagonist (IL-1RA) . Conversely, the nongenomic pathway allows for a quicker response by modulating immune cell activity through membrane-bound receptors .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by several factors, including the formulation (cream, ointment, or lotion) and the use of occlusive dressings. The absorption is minimal when applied topically; however, systemic absorption can occur, particularly with prolonged use or application over large surface areas .

  • Absorption : Varies based on formulation; ointments typically allow greater absorption than creams.
  • Metabolism : Primarily occurs in the liver, resulting in metabolites such as B17P and 6β-hydroxy derivatives .
  • Elimination : Excreted mainly via urine; half-life varies but is approximately 10.2 hours following intramuscular administration .

Treatment of Psoriasis

A systematic review evaluated the efficacy of calcipotriol/betamethasone dipropionate in treating psoriasis vulgaris. The results indicated:

  • Reduction in PASI Score :
    • 40% reduction at week 1 with once-daily application.
    • 70% reduction at week 4 with both once-daily and twice-daily regimens.
Treatment RegimenWeek 1 ReductionWeek 4 Reduction
Once Daily~40%~70%
Twice Daily~50%~70%

The combination therapy was significantly more effective than either component alone, demonstrating a marked improvement in patient outcomes .

Case Studies

A series of four case studies highlighted the proactive management of psoriasis using calcipotriol/betamethasone dipropionate foam. Patients exhibited significant improvement in skin lesions and reported minimal side effects, reinforcing the therapeutic benefits of this combination therapy .

Adverse Effects

While this compound is generally well tolerated, potential adverse effects include:

  • HPA Axis Suppression : Prolonged use can suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to decreased cortisol production .
  • Local Reactions : Skin thinning, irritation, or allergic reactions may occur with excessive or inappropriate use.

Propriétés

Numéro CAS

5593-20-4

Formule moléculaire

C28H37FO7

Poids moléculaire

504.6 g/mol

Nom IUPAC

[2-[(9R,10S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19?,20?,21?,25-,26-,27-,28-/m0/s1

Clé InChI

CIWBQSYVNNPZIQ-GXPAWERTSA-N

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC

SMILES isomérique

CCC(=O)OCC(=O)[C@]1([C@H](CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC

SMILES canonique

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC

Apparence

Solid powder

Key on ui other cas no.

5593-20-4

Description physique

Dry Powder
Light grey odorless solid;  [Sigma-Aldrich MSDS]

Pictogrammes

Acute Toxic; Health Hazard; Environmental Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO.

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

augmented betamethasone dipropionate
Beloderm
betamethasone dipropionate
betamethasone propionate
betamethasone-17,21-dipropionate
Diprolene
Diprosone
Maxivate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betamethasone dipropionate
Reactant of Route 2
Reactant of Route 2
Betamethasone dipropionate
Reactant of Route 3
Reactant of Route 3
Betamethasone dipropionate
Reactant of Route 4
Betamethasone dipropionate
Reactant of Route 5
Betamethasone dipropionate
Reactant of Route 6
Reactant of Route 6
Betamethasone dipropionate
Customer
Q & A

Q1: How does betamethasone dipropionate exert its anti-inflammatory effects?

A1: this compound binds to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing gene transcription. The downstream effects include suppression of pro-inflammatory mediators and modulation of immune cell function. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C28H37FO7, and its molecular weight is 504.6 g/mol. []

Q3: How stable is this compound in topical formulations?

A3: this compound exhibits degradation in the presence of water and alcohol. Research has explored non-aqueous vehicles like isopropyl myristate and polyoxypropylene-15 stearyl ether (PSE) to enhance stability. []

Q4: Are there any known incompatibilities of this compound in topical formulations?

A4: Yes, this compound is known to be incompatible with calcipotriol in aqueous and alcoholic media. This necessitates the development of specific vehicles to combine both drugs in a single formulation. []

Q5: How does the vehicle affect the skin permeation of this compound?

A5: Studies using Franz-type diffusion cells have shown that vehicles like isopropyl myristate can reduce the permeation rate of this compound compared to marketed monotherapy products. Conversely, lanolin does not significantly affect skin permeability, while polyoxypropylene-15 stearyl ether (PSE) can maintain optimal skin permeability. []

Q6: Does increasing the dose of this compound always lead to a proportional increase in its effect?

A6: Not necessarily. While increasing drug concentration or application duration can enhance drug uptake, achieving steady-state uptake in the stratum corneum might not correlate with a proportionally higher pharmacodynamic response. Even small amounts of this compound within the skin can maximize receptor response. []

Q7: Has the efficacy of this compound been compared with other topical agents for psoriasis?

A7: Yes, several studies have compared the efficacy of this compound with other treatments for psoriasis:

  • Calcipotriol/Betamethasone Dipropionate Combination: Combined treatment with calcipotriol and this compound demonstrated superior efficacy compared to monotherapy with either agent in multiple studies. [, , , , , , ]
  • Coal Tar-Salicylic Acid: While this compound showed a faster initial response, both treatments demonstrated comparable overall outcomes in reducing disease severity over 12 weeks. []
  • Tazarotene: this compound exhibited a faster onset of action compared to tazarotene gel in treating plaque-type psoriasis, although both treatments were deemed safe and effective. []

Q8: Is there evidence that this compound can maintain the efficacy of systemic treatments for psoriasis?

A8: A pilot study indicated that topical calcipotriene 0.005% and this compound 0.064% ointment, when used as an adjunct to etanercept 50 mg/week maintenance therapy, helped sustain the initial efficacy of etanercept and stabilize the disease. []

Q9: What are the common adverse effects associated with this compound?

A9: While generally safe, this compound can cause local side effects like skin thinning, striae, telangiectasia, and hypopigmentation, especially with prolonged use. []

Q10: Are there any novel delivery systems for this compound?

A10: Yes, a this compound spray formulation (0.05%) has been developed and clinically tested. This formulation demonstrated rapid relief of pruritus and improvement in psoriatic signs, particularly in challenging areas like knee and elbow plaques. []

Q11: What are some alternative topical treatments for psoriasis?

A11: Alternatives to this compound include other corticosteroids, vitamin D analogs (e.g., calcipotriol, tacalcitol), retinoids (e.g., tazarotene), coal tar preparations, and keratolytics (e.g., salicylic acid). The choice of treatment depends on factors such as disease severity, location, patient preference, and potential side effects. [, ]

Q12: What analytical techniques are employed for quantifying this compound in formulations?

A12: High-performance liquid chromatography (HPLC) is widely used to quantify this compound in topical formulations. Researchers have developed and validated various HPLC methods to ensure accurate and reliable measurements of this drug. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.